2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile
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Description
2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile is a useful research compound. Its molecular formula is C12H14ClN3 and its molecular weight is 235.72. The purity is usually 95%.
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Biological Activity
2-(3-Chlorophenyl)-2-(piperazin-1-YL)acetonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine moiety attached to a chlorophenyl group and an acetonitrile functional group, which may influence its interaction with biological targets. The presence of the chlorine atom is expected to enhance lipophilicity and modulate the compound's biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with compounds containing piperazine structures, including:
- Antimicrobial Activity : Piperazine derivatives have shown promising antimicrobial properties. For instance, compounds derived from piperazine have been evaluated for their inhibitory effects against various pathogens, with minimum inhibitory concentration (MIC) values indicating significant efficacy .
- Anticancer Potential : Research indicates that piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. In particular, compounds with similar structural features to this compound have been noted for their ability to induce apoptosis in tumor cells .
- Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds with this moiety have been investigated for their potential in treating neurological disorders, including Alzheimer's disease, by inhibiting acetylcholinesterase (AChE) .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has demonstrated that modifications to the piperazine ring and the introduction of electron-withdrawing groups can significantly affect the compound's potency against various biological targets.
Table 1: Summary of Biological Activities and IC50 Values
Compound | Biological Activity | IC50 Value (µM) |
---|---|---|
This compound | Antimicrobial | Not specified |
Piperazine Derivative A | Urease Inhibition | 3.90 ± 1.91 |
Piperazine Derivative B | Cytotoxicity in FaDu Cells | Slightly better than bleomycin |
Piperazine Derivative C | AChE Inhibition | Not specified |
Note: The specific IC50 values for this compound were not found in the literature but are expected to be comparable to other piperazine derivatives.
Case Studies
- Antimicrobial Evaluation : In a study evaluating various piperazine derivatives, compounds similar to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis, with MIC values as low as 1.56 μg/mL .
- Neuropharmacological Studies : A series of piperazine derivatives were tested for their ability to inhibit AChE, showing promising results that suggest potential applications in treating neurodegenerative diseases .
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-piperazin-1-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHZJVMVTDWPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017388-57-6 |
Source
|
Record name | 2-(3-chlorophenyl)-2-(piperazin-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.